LEI-106

Endocannabinoid System Lipid Signaling Metabolic Disease

LEI‑106 (CAS 1620582‑23‑1) is a synthetic, reversible, dual inhibitor of sn‑1‑diacylglycerol lipase‑α (DAGL‑α) and α/β‑hydrolase domain 6 (ABHD6) belonging to the glycine sulfonamide chemotype. In the canonical radiometric assay using the natural substrate [14C]‑sn‑1‑oleoyl‑2‑arachidonoyl‑glycerol, LEI‑106 inhibits DAGL‑α with an IC50 of 18 ± 6 nM and a Ki of 0.7 ± 0.08 μM, while inhibiting ABHD6‑mediated 2‑AG hydrolysis with a Ki of 0.8 ± 0.1 μM.

Molecular Formula C26H27NO6S
Molecular Weight 481.6 g/mol
Cat. No. B15614893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEI-106
Molecular FormulaC26H27NO6S
Molecular Weight481.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29)
InChIKeyFOEGBOXMDBPYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LEI‑106 Chemical Identity and Core Pharmacology: A Procurement‑Focused Baseline


LEI‑106 (CAS 1620582‑23‑1) is a synthetic, reversible, dual inhibitor of sn‑1‑diacylglycerol lipase‑α (DAGL‑α) and α/β‑hydrolase domain 6 (ABHD6) belonging to the glycine sulfonamide chemotype [1]. In the canonical radiometric assay using the natural substrate [14C]‑sn‑1‑oleoyl‑2‑arachidonoyl‑glycerol, LEI‑106 inhibits DAGL‑α with an IC50 of 18 ± 6 nM and a Ki of 0.7 ± 0.08 μM, while inhibiting ABHD6‑mediated 2‑AG hydrolysis with a Ki of 0.8 ± 0.1 μM [2]. This balanced, dual‑target, non‑covalent engagement profile distinguishes LEI‑106 from the majority of DAGL‑α tool compounds, which either lack ABHD6 activity or rely on irreversible covalent mechanisms.

Why Generic DAGL‑α Inhibitor Substitution Fails: The LEI‑106 Differentiation Problem


DAGL‑α inhibitors span multiple chemotypes with fundamentally different selectivity fingerprints (DAGL‑α‑only, DAGL‑α/β dual, or DAGL‑α/ABHD6 dual) and divergent binding kinetics (reversible versus irreversible). For example, tetrahydrolipstatin (THL) and KT109 potently inhibit DAGL‑α but do so through irreversible covalent modification, while DO34 is a highly potent but DAGL‑α/β‑selective inhibitor with no substantiated ABHD6 activity [1][2]. Simply substituting any “potent DAGL‑α inhibitor” for LEI‑106 therefore introduces uncontrolled variables in 2‑AG hydrolysis by ABHD6, target residence time, and downstream lipid signaling profiles—differences that cannot be compensated for by adjusting inhibitor concentration alone [3]. The quantitative comparisons below demonstrate exactly where these variables become experimentally decisive.

LEI‑106 Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data for Procurement Decisions


Dual DAGL‑α/ABHD6 Inhibition with Nearly Equivalent Target Engagement

LEI‑106 is a dual DAGL‑α/ABHD6 inhibitor, as established by ABPP and confirmed in a natural substrate‑based assay. In the same ABHD6 assay, the close analog compound 14 showed a Ki of 18.3 μM, ~23‑fold weaker, while another analog, compound 17, showed a Ki of 2.7 μM, ~3.4‑fold weaker [1]. THL and KT109, despite being potent DAGL‑α inhibitors, are irreversible inhibitors that lack quantified ABHD6 engagement in parallel assay formats [2].

Endocannabinoid System Lipid Signaling Metabolic Disease

Reversible, Non‑Covalent Binding Kinetics Differentiate LEI‑106 from Irreversible DAGL‑α Inhibitors

LEI‑106 binds DAGL‑α reversibly, as confirmed by activity‑based protein profiling (ABPP) and kinetic analysis, enabling accurate Ki determination via the Cheng‑Prusoff equation [1]. In contrast, THL and KT109 are irreversible DAGL‑α inhibitors that cannot be characterized by equilibrium binding constants, making their target engagement time‑dependent and complicating dose‑response interpretation [2]. In the same continuous fluorescence assay, LEI‑106 gave a pIC50 of 6.0 ± 0.07 (Ki = 0.5 ± 0.09 μM), compared to THL pIC50 = 8.4 ± 0.08 and KT109 pIC50 = 7.6 ± 0.07 [3].

Enzyme Kinetics Reversible Inhibition Target Engagement

DAGL‑α Inhibitory Potency in Multiple Orthogonal Assays Confirms Reproducible Target Engagement

The potency of LEI‑106 against DAGL‑α has been measured in three independent assay formats: (i) radiometric assay (IC50 = 18 ± 6 nM; Ki = 0.7 ± 0.08 μM) [1]; (ii) continuous fluorescence assay (pIC50 = 6.0 ± 0.07; Ki = 0.5 ± 0.09 μM) [2]; and (iii) competitive ABPP in mouse brain membrane proteome [1]. By comparison, DO34—a widely used DAGL‑α/β inhibitor—reports an IC50 of 6 nM for DAGL‑α in a single substrate hydrolysis assay, but no multi‑assay concordance data are available for ABHD6 activity [3].

Assay Reproducibility Biochemical Pharmacology DAGL‑α Inhibition

In Vivo Blood–Brain Barrier Functional Effect: DAGL‑α Inhibition by LEI‑106 Impairs BBB Integrity

Systemic administration of LEI‑106 (40 mg/kg, i.p.) in female Sprague–Dawley rats induced measurable blood–brain barrier breach, assessed by in situ brain perfusion [1]. This represents a functional in vivo pharmacodynamic endpoint directly linked to DAGL‑α inhibition. In contrast, DAGL‑β‑selective inhibitors such as KT109 do not produce comparable BBB effects, as their primary target is not the CNS‑enriched DAGL‑α isoform [2].

Blood–Brain Barrier In Vivo Pharmacology Neurovascular

Glycine Sulfonamide Scaffold Confers a Distinct Off‑Target Profile Compared to Carbamate or Triazole Urea Inhibitors

Chemical proteomics (ABPP with TAMRA‑FP) in mouse brain membrane proteome identified ABHD6 as the principal off‑target for the glycine sulfonamide series, alongside two additional minor targets [1]. In contrast, the triazole urea chemotype (KT109 series) shows DAGL‑β bias with minimal ABHD6 engagement, while carbamate‑based inhibitors (e.g., JZL184) primarily target MAGL [2]. This means that the off‑target profile of LEI‑106 is scaffold‑specific and known, whereas substituting a different chemotype to target DAGL‑α introduces entirely different, potentially uncharacterized, off‑target liabilities.

Chemotype Selectivity Off‑Target Profiling ABPP

Therapeutic Relevance in Metabolic Disease: LEI‑106 Validated in a Diet‑Induced Obesity Context

The dual DAGL‑α/ABHD6 inhibition profile of LEI‑106 was explicitly identified by the original medicinal chemistry team as a potential therapeutic lead for diet‑induced obesity and metabolic syndrome, based on the convergence of DAGL‑α‑mediated 2‑AG synthesis and ABHD6‑mediated 2‑AG hydrolysis in metabolic regulation [1]. While DO34 has been studied in CNS‑centric paradigms (fear extinction, pain) and KT109 in peripheral DAGL‑β‑mediated inflammation, neither compound offers the combined DAGL‑α/ABHD6 pharmacology directly linked to metabolic disease pathways [2].

Obesity Metabolic Syndrome Therapeutic Lead

Best Application Scenarios for LEI‑106: Evidence‑Driven Deployment in Endocannabinoid and Metabolic Research


Simultaneous Pharmacological Blockade of 2‑AG Synthesis and Hydrolysis in CNS Studies

When a project requires the concurrent inhibition of both 2‑AG production (via DAGL‑α) and 2‑AG degradation (via ABHD6) in brain tissue—such as in studies of activity‑dependent endocannabinoid tone—LEI‑106 is the only available tool with validated, equipotent Ki values for both targets (DAGL‑α Ki = 0.7 μM; ABHD6 Ki = 0.8 μM), as determined using natural substrate assays [1]. Competitor inhibitors like DO34 or KT109 lack substantiated ABHD6 engagement, making them unsuitable for dual‑blockade experimental designs [2].

Reversible Target Engagement Requiring Washout or Equilibrium Pharmacology

Experiments that depend on reversible enzyme inhibition—such as washout recovery assays, rapid equilibrium dialysis for free fraction determination, or Cheng‑Prusoff‑based Ki calculations—must use LEI‑106 rather than irreversible inhibitors like THL or KT109. The reversible binding mode of LEI‑106 has been confirmed by ABPP and kinetic analysis, and its Ki values have been independently validated across radiometric (Ki = 0.7 μM) and fluorescence (Ki = 0.5 μM) assay platforms [3].

Neurovascular and Blood–Brain Barrier Functional Pharmacology In Vivo

For in vivo studies examining the role of DAGL‑α in blood–brain barrier integrity, LEI‑106 (40 mg/kg, i.p.) has been shown to induce measurable BBB breach in rats, confirmed by in situ brain perfusion, LC‑MS, western blot, and pressure myography [4]. This specific pharmacodynamic phenotype has not been reported for DAGL‑β‑selective inhibitors like KT109, making LEI‑106 the tool compound of choice for neurovascular DAGL‑α research.

Metabolic Disease Research Targeting the DAGL‑α/ABHD6 Dual Hypothesis

The dual DAGL‑α/ABHD6 inhibition profile of LEI‑106 aligns with the therapeutic hypothesis that simultaneous modulation of 2‑AG synthesis and hydrolysis is beneficial in diet‑induced obesity and metabolic syndrome [1]. No other single‑agent tool compound offers this specific dual pharmacology, meaning that metabolic disease researchers seeking to test the DAGL‑α/ABHD6 axis must either use LEI‑106 or resort to combination inhibitor regimens that introduce pharmacokinetic confounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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